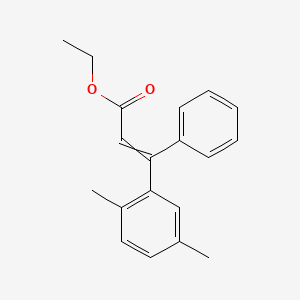![molecular formula C16H12N4OS B14202358 Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- CAS No. 835626-21-6](/img/structure/B14202358.png)
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of an azido group, which is known for its high reactivity. The thienopyridine core structure is a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt. The diazonium salt is subsequently reacted with sodium azide to introduce the azido group, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Sodium Nitrite: Used in the diazotization step.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
科学的研究の応用
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- is primarily attributed to the reactivity of the azido group. The azido group can undergo cycloaddition reactions with various substrates, leading to the formation of triazoles. These triazoles can interact with biological targets, such as enzymes and receptors, thereby modulating their activity. Additionally, the compound’s thienopyridine core can interact with nucleic acids and proteins, further contributing to its biological effects .
類似化合物との比較
Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- can be compared with other thienopyridine derivatives, such as:
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone: Lacks the azido group, resulting in different reactivity and applications.
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone: Contains additional chlorine substituents, which can influence its chemical properties and biological activity.
The presence of the azido group in Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl- makes it unique, as it imparts high reactivity and the potential for diverse chemical transformations.
特性
CAS番号 |
835626-21-6 |
|---|---|
分子式 |
C16H12N4OS |
分子量 |
308.4 g/mol |
IUPAC名 |
(3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12N4OS/c1-9-8-10(2)18-16-12(9)13(19-20-17)15(22-16)14(21)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChIキー |
GKIJLRGLRIKKEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


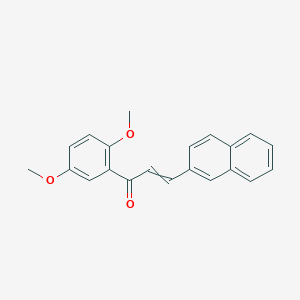
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
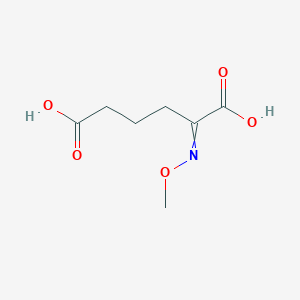
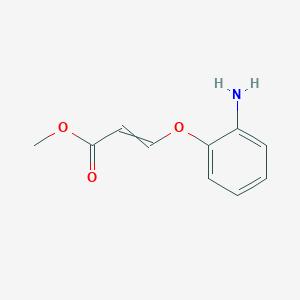
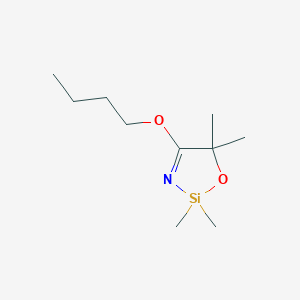
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
